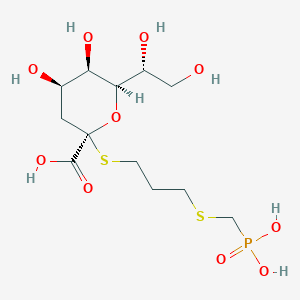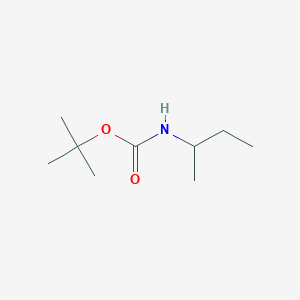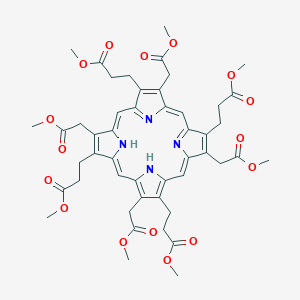![molecular formula C17H14N6O3 B157272 (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate CAS No. 131402-52-3](/img/structure/B157272.png)
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been of interest to researchers due to its potential applications in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes could potentially lead to anti-inflammatory effects.
Biochemical And Physiological Effects
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has been shown to have potential anti-inflammatory and antioxidant properties. It has also been shown to have inhibitory effects on certain enzymes, including COX-2 and LOX. Additionally, this compound has been shown to have potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate in lab experiments is its potential inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate. One potential direction is to further investigate its potential anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases. Another potential direction is to study its potential neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be done to investigate its potential inhibitory effects on other enzymes, and its potential use in drug discovery.
Synthesis Methods
The synthesis of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 3-(bromomethyl)benzoic acid with 1H-imidazole to form 3-[(1H-imidazol-1-yl)methyl]benzoic acid. The second step involves the reaction of the resulting acid with (4-aminophenyl)hydrazine to form (4-aminophenyl)(3-[(1H-imidazol-1-yl)methyl]benzoyl)hydrazine. The final step involves the reaction of the resulting hydrazine with ethyl chloroformate to form the desired compound.
Scientific Research Applications
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
properties
CAS RN |
131402-52-3 |
|---|---|
Product Name |
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate |
Molecular Formula |
C17H14N6O3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(imidazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C17H14N6O3/c24-16-14-7-21-23(15(14)19-9-20-16)11-26-17(25)13-3-1-2-12(6-13)8-22-5-4-18-10-22/h1-7,9-10H,8,11H2,(H,19,20,24) |
InChI Key |
PXOBECGMJWUUOS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=C(C=N2)C(=O)NC=N3)CN4C=CN=C4 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)




![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)



